3,3,3-Trifluoropropanimidamide
Overview
Description
3,3,3-Trifluoropropanimidamide is a chemical compound with the molecular formula C4H7F3N2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .
Mode of Action
It is known that the trifluoropropyl group in the molecule can interact with various biological targets due to its unique chemical properties .
Biochemical Pathways
A study has shown that a bacteria strain, burkholderia phytofirmans, can degrade a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide . This suggests that 3,3,3-Trifluoropropanimidamide might also be metabolized by certain bacteria, potentially affecting microbial metabolic pathways .
Pharmacokinetics
The presence of the trifluoropropyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3,3-Trifluoropropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropionaldehyde with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ether and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves the use of trifluoro-monochloromethane and magnesium metal to synthesize a Grignard reagent, which is then reacted with triethyl orthoformate in an ether solvent . This method offers advantages such as mild reaction conditions, high yield, and ease of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of trifluoropropionamide or trifluoropropionitrile.
Reduction: Formation of 3,3,3-trifluoropropylamine.
Substitution: Formation of various substituted trifluoropropanimidamides depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoropropanimidamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 3,3,3-Trifluoropropionamide
- 3,3,3-Trifluoropropionitrile
- 3,3,3-Trifluoropropylamine
Comparison: 3,3,3-Trifluoropropanimidamide is unique due to its amidine functional group, which distinguishes it from other trifluoromethyl-substituted compounds. This functional group imparts different reactivity and properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,3,3-trifluoropropanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWJFASZVJTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594305 | |
Record name | 3,3,3-Trifluoropropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49781-44-4 | |
Record name | 3,3,3-Trifluoropropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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